4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
4-Chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative characterized by three key structural features:
- A 4-chloro substituent on the benzamide core.
- A pyrazin-2-yl moiety as the nitrogen-bound substituent, which may enhance binding affinity in biological systems.
Properties
IUPAC Name |
4-chloro-N-pyrazin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S/c16-12-4-3-11(15(21)19-14-10-17-5-6-18-14)9-13(12)24(22,23)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSXEGACFRLVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the benzamide core: This can be achieved by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the pyrazinyl group: This step involves the coupling of the benzamide intermediate with pyrazine-2-amine using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazinyl or pyrrolidinyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.
Substitution: The chloro group on the benzene ring can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide with key analogs:
Key Observations:
- Pyrrolidine vs. Thiazolidinone Sulfonyl Groups: The pyrrolidine sulfonyl group in the target compound may improve solubility compared to bulkier thiazolidinone-based analogs (e.g., SGK-274) .
- Pyrazine vs.
- Chlorine and Trifluoromethyl Effects : The 4-chloro-3-(trifluoromethyl)phenyl analog () demonstrates how electron-withdrawing groups enhance stability but may reduce bioavailability compared to heterocyclic substituents .
Biological Activity
4-Chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available research findings, synthesizes data on its biological activity, and discusses relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates it is a chloro-substituted benzamide with a pyrrolidine and pyrazine moiety. The molecular formula is , with a molecular weight of approximately 320.81 g/mol.
Biological Activity Overview
Research on similar compounds suggests that derivatives of pyrazine and pyrrolidine exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown efficacy against cancer cell lines through mechanisms such as inhibition of specific kinases (e.g., BRAF(V600E)) and modulation of apoptosis pathways.
- Anti-inflammatory Effects : Many pyrazole derivatives demonstrate the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Pyrazine derivatives are noted for their antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Antitumor Activity
A study published in Science.gov highlighted that pyrazole amide derivatives exhibit significant antitumor properties by targeting various kinases involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring enhance potency against specific cancer types, particularly those driven by BRAF mutations .
Anti-inflammatory Mechanisms
Research has shown that compounds similar to 4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where these compounds could mitigate inflammatory responses .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazole exhibit moderate to excellent antifungal activity against various phytopathogenic fungi. For example, certain compounds showed higher efficacy than established antifungal agents like boscalid, indicating a promising avenue for agricultural applications .
Data Tables
| Activity Type | Compound | IC50/EC50 Values | Target |
|---|---|---|---|
| Antitumor | Pyrazole Derivative A | 150 nM | BRAF(V600E) |
| Anti-inflammatory | Compound B | 200 µM | NO production inhibition |
| Antifungal | Compound C | 50 µg/mL | Phytopathogenic fungi |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
